3-(4-Hexylphenyl)prop-2-enoyl chloride, also known as 3-(4-hexylphenyl)acryloyl chloride, is an organic compound classified under the category of acid chlorides. It is characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to a prop-2-enoyl chloride moiety. The compound has the molecular formula and a molecular weight of approximately 238.71 g/mol. This compound is significant in organic synthesis due to its reactive acyl chloride functional group, which facilitates various chemical transformations.
The synthesis of 3-(4-hexylphenyl)prop-2-enoyl chloride can be achieved through several methods, typically involving the conversion of the corresponding carboxylic acid into an acyl chloride. A common approach is to react 4-hexylcinnamic acid with thionyl chloride or oxalyl chloride under reflux conditions. The general reaction can be represented as follows:
The molecular structure of 3-(4-hexylphenyl)prop-2-enoyl chloride features:
CCCCCC1=CC=C(C=C1)/C(=O)Cl
.3-(4-Hexylphenyl)prop-2-enoyl chloride participates in various chemical reactions typical of acid chlorides, including:
The reactivity of the acyl chloride group allows for straightforward transformations:
The mechanism of action for 3-(4-hexylphenyl)prop-2-enoyl chloride primarily involves its role as an electrophile in nucleophilic acyl substitution reactions. The acyl chloride is highly reactive due to the presence of the chlorine atom, which is a good leaving group. When a nucleophile attacks the carbon atom bonded to chlorine, it leads to the formation of various derivatives such as amides and esters.
3-(4-Hexylphenyl)prop-2-enoyl chloride has several scientific applications:
This compound's versatility makes it valuable in both academic research and industrial applications, particularly in fields related to organic synthesis and material science.
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: